molecular formula C17H15N3O7 B4779528 DIMETHYL 2-{[(3-NITROANILINO)CARBONYL]AMINO}TEREPHTHALATE

DIMETHYL 2-{[(3-NITROANILINO)CARBONYL]AMINO}TEREPHTHALATE

Cat. No.: B4779528
M. Wt: 373.3 g/mol
InChI Key: CXGYNINCJRXPQM-UHFFFAOYSA-N
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Description

DIMETHYL 2-{[(3-NITROANILINO)CARBONYL]AMINO}TEREPHTHALATE is a complex organic compound with significant applications in various fields. It is known for its unique chemical structure, which includes a nitroaniline group and a terephthalate ester. This compound is often used as an intermediate in the synthesis of dyes, pharmaceuticals, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 2-{[(3-NITROANILINO)CARBONYL]AMINO}TEREPHTHALATE typically involves the reaction of dimethyl terephthalate with 3-nitroaniline under specific conditions. The process may include steps such as:

    Esterification: Dimethyl terephthalate is prepared by esterifying terephthalic acid with methanol.

    Amidation: The ester is then reacted with 3-nitroaniline in the presence of a catalyst, such as a strong acid or base, to form the desired compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification and amidation processes, utilizing advanced reactors and catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL 2-{[(3-NITROANILINO)CARBONYL]AMINO}TEREPHTHALATE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Various substituents can be introduced into the aromatic ring, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas, catalysts such as palladium on carbon, and solvents like ethanol or methanol. The reaction conditions, such as temperature and pressure, are tailored to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted terephthalates and other functionalized aromatic compounds.

Scientific Research Applications

DIMETHYL 2-{[(3-NITROANILINO)CARBONYL]AMINO}TEREPHTHALATE has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of DIMETHYL 2-{[(3-NITROANILINO)CARBONYL]AMINO}TEREPHTHALATE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can then interact with various biomolecules. The compound’s unique structure allows it to participate in a variety of chemical reactions, leading to its diverse applications.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl aminoterephthalate
  • Dimethyl nitroisophthalate
  • Aminoterephthalic acid dimethyl ester

Uniqueness

DIMETHYL 2-{[(3-NITROANILINO)CARBONYL]AMINO}TEREPHTHALATE stands out due to its specific combination of functional groups, which imparts unique chemical properties and reactivity. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

dimethyl 2-[(3-nitrophenyl)carbamoylamino]benzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O7/c1-26-15(21)10-6-7-13(16(22)27-2)14(8-10)19-17(23)18-11-4-3-5-12(9-11)20(24)25/h3-9H,1-2H3,(H2,18,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGYNINCJRXPQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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